molecular formula C16H26 B1329473 Perhydropyrene CAS No. 2435-85-0

Perhydropyrene

Cat. No. B1329473
CAS RN: 2435-85-0
M. Wt: 218.38 g/mol
InChI Key: BYBPEZLZCGOWIS-UHFFFAOYSA-N
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Description

Chiral Peropyrene: Synthesis, Structure, and Properties

Chiral peropyrenes are synthesized through a 4-fold alkyne cyclization reaction using p-terphenyl-2,2″,6,6″-tetrayne derivatives, with triflic acid promoting the reaction. These compounds exhibit a twisted backbone due to repulsion between aryl substituents, confirmed by X-ray crystallography, with a twist angle of 28°. They absorb and emit in the green region of the UV-visible spectrum and show strong Cotton effects in circular dichroism spectroscopy. Raman data aligns with simulated spectra, and the products display circularly polarized luminescence. DFT calculations help explain the cyclization mechanism and enantiomeric composition, with an experimentally determined racemization barrier of 29 kcal/mol .

A New Soluble Poly(p-phenylene) with Tetrahydropyrene Repeating Units

A novel poly(p-phenylene) (PPP) with 4,5,9,10-tetrahydropyrene units was synthesized from a dibromo-tetrahydropyrene monomer through polycondensation. This polymer is soluble in common organic solvents and maintains a regular structure without torsion induced by alkyl substituents, as shown by NMR and GPC analysis. The polymer's fluorescence spectrum indicates potential for use in light-emitting diodes, with emission maxima at 425 nm in solution and 457 nm in film form .

Large-size linear and star-shaped dihydropyrazine fused pyrazinacenes

New linear and star-shaped pyrazinacenes were synthesized via condensation, yielding the largest known star-shaped dihydropyrazine fused pyrazinacene. These compounds exhibit good solubility and a strong tendency to aggregate, suggesting their suitability for organic electronic devices .

Calculation driven synthesis of an excellent dihydropyrene negative photochrome and its photochemical properties

DFT calculations led to the synthesis of a dihydropyrene with improved photochromic properties. The synthesized cyclophanediene thermally isomerizes to dihydropyrene with a half-life consistent with DFT predictions. The photochemical ring-opening isomerization quantum yields are significantly higher than previously known dihydropyrenes, indicating potential for photochromic applications .

Synthesis and photophysics of a 2,7-disubstituted donor-acceptor pyrene derivative

A selective method for synthesizing 2,7-disubstituted pyrene derivatives was developed, leading to a compound with moderate effectiveness as a π-bridge in donor-acceptor compounds. The photophysical properties were studied, showing that strong donor or acceptor groups are necessary at the 2,7-positions of pyrene to be effective .

Synthesis and photochromic properties of molecules containing [e]-annelated dihydropyrenes

Several new photochromes containing the dihydropyrene-cyclophanediene system were synthesized. Their photo-openings and closures were described, with thermodynamic data obtained for the thermal closing reactions. An electrochemical readout of the switch state was demonstrated for one of the compounds .

Synthesis of a novel pyrene derived perimidine and exploration of its aggregation induced emission, aqueous copper ion sensing, effective antioxidant and BSA interaction properties

A new pyrene-derived dihydroperimidine was synthesized, exhibiting aggregation-induced emission and selective colorimetric sensing for aqueous Cu2+. It also showed effective antioxidant properties, surpassing l-ascorbic acid, and interacted with bovine serum albumin, as demonstrated by fluorescence quenching .

Redox-Reactions of Hexahydropyrene

Hexahydropyrene underwent oxidation and reduction to form radical-anion salts and a trihydropyrenylium cation, with crystal structures characterized for both. DFT calculations provided insights into charge distributions, with the trihydropyren cation showing a flattened molecular half and H-bonds in the crystal structure .

Structure of hexamethyl-cis-perhydrotetraazapyrene determined by X-ray diffraction methods

The structure of hexamethyl-perhydrotetraazapyrene was determined using X-ray diffraction. The molecule consists of fused piperazine and hexahydropyrimidine rings with a folded cis-10b,10c system. The structure was solved by optimizing the van der Waals' intermolecular energy, revealing a molecule with C2 point group symmetry .

Synthesis and photochromic circular dichroism of dihydropyrene

The synthesis of 2,7-di-tert-butyl-dimethyl-pyrazinodihydropyrene and its photochromic properties were studied. Enantiomers were separated and characterized, showing photoswitchable circular dichroism properties, which suggests potential for application in molecular devices .

Scientific Research Applications

Water-Repellent Coatings

Perhydropyrene has been researched for its potential application in the development of water-repellent surfaces. A study by Myronyuk and Baklan (2022) demonstrated the effectiveness of hollow glassy particles like perlite, which can be hydrophobized to achieve superhydrophobic coatings. These coatings are capable of retaining water-repellent properties even under mechanical wear, making them suitable for outdoor applications (Myronyuk & Baklan, 2022).

Aggregation Induced Emission and Sensing Applications

Perhydropyrene derivatives have been explored for their unique luminescent properties. Chakraborty et al. (2019) synthesized a novel pyrene-derived perimidine, exhibiting aggregation-induced emission and acting as a colorimetric sensor for copper ions in water. This compound also showed effective antioxidant properties and could interact with proteins like bovine serum albumin (Chakraborty et al., 2019).

Hydrogen Transfer in Co-processing

Research by Curtis (1992) investigated the role of perhydropyrene in co-processing with finely divided catalysts. The study focused on the hydrogen transfer capabilities of perhydropyrene in a system involving anthracene, aiming to determine if hydrogen could be transferred from cycloalkane to aromatic in a hydrogen atmosphere. This is particularly relevant in the context of co-processing in industrial applications (Curtis, 1992).

Superhydrophobic and Biomedical Applications

The use of perhydropyrene in the creation of superhydrophobic materials has implications in the biomedical field. Falde et al. (2016) discussed the use of superhydrophobic surfaces in controlling protein adsorption, cellular interaction, bacterial growth, drug delivery devices, and diagnostic tools. These applications leverage the unique properties of superhydrophobic materials to create innovative solutions in medicine and diagnostics (Falde et al., 2016).

Hydrogen Transfer Investigations

Shen and Curtis (1995) studied the role of perhydropyrene in the co-processing of coal and petroleum resid, focusing onits potential as an active solvent in reactions and its ability to donate hydrogen during co-processing. Their research evaluated the hydrogen donability of perhydropyrene, a key component in resids that are hydrogen-rich, using model species to represent the aromatic aspect of coal. This study contributes to understanding the chemical interactions and potential applications of perhydropyrene in industrial processing (Shen & Curtis, 1995).

Photolithography Applications

Perhydropyrene has been examined for its potential use in immersion fluids for photolithography. López-Gejo et al. (2007) explored the suitability of various alkanes, including perhydropyrene, for 193 nm immersion fluids. They found that perhydropyrene, with its high refractive index, could be limited by high absorption at 193 nm, but its properties make it a candidate for second- and third-generation immersion fluids. This research opens up avenues for the use of perhydropyrene in advanced photolithographic processes (López-Gejo et al., 2007).

Photochromism Studies

The photochromic properties of dihydropyrenes, closely related to perhydropyrene, have been a subject of research. Bohne and Mitchell (2011) reviewed the photophysical characterization of dihydropyrenes, highlighting their potential as negative photochromes. Their long lifetimes for photoreactive excited states make them suitable for designing more efficient photochromic molecules and multichromophoric systems (Bohne & Mitchell, 2011).

properties

IUPAC Name

1,2,3,3a,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-hexadecahydropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h11-16H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBPEZLZCGOWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC3CCCC4C3C2C(C1)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873304
Record name Perhydropyrene
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Molecular Weight

218.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Perhydropyrene

CAS RN

2435-85-0, 16291-77-3
Record name Perhydropyrene
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Record name Perhydropyrene
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Record name Perhydropyrene
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Record name Perhydropyrene
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Record name Perhydropyrene
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Record name Hexadecahydropyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
227
Citations
J Ding, R Herbst, K Praefcke, B Kohne… - … Section B: Structural …, 1991 - scripts.iucr.org
… 338"5 K crystals of ttatt-perhydropyrene show abrupt vigorous movements and a change of inter- ference colours between crossed polarizers. Each time these two temperatures are …
Number of citations: 49 scripts.iucr.org
EA Coulson - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
Redaction Products of Pyrene. 1299 the preparation of the two known hexahydropyrenes was studied. One of these (Graebe, Annalen, 1871, 158, 297) was proved to be the …
Number of citations: 17 pubs.rsc.org
P Gluziński, JW Krajewski… - … Section B: Structural …, 1980 - scripts.iucr.org
… B36, 2182-2184 Structure of 1,1,3,6,6,8-Hexamethyl-3a,5 a,8a, 10a-tetraaza-c/s- 10b, 10c-perhydropyrene BY P. GLUZII(ISKI, JW KRAJEWSKI AND Z. URBAI(tCZYK-LIPKOWSKA …
Number of citations: 4 scripts.iucr.org
G Allegra, M Farina, A Immirzi, R Broggi - Tetrahedron Letters, 1964 - Elsevier
The catalytic hydropenation on Pd at high temperature 0:'dcdecahydrotriphenyleno not only yiel? s the trans-anti-trans-anti-trans _----isomer of perhydrctriphenylene (corrected melting …
Number of citations: 2 www.sciencedirect.com
I Mochida, N Fukuda, K Maeda… - Bulletin of the Chemical …, 1976 - journal.csj.jp
… and the Tokyo Kasei Co.) were carbonized without further purification except for the perhydropyrene and the reductively methylated pyrene (RA-pyrene). Perhydropyrene was …
Number of citations: 34 www.journal.csj.jp
J López-Gejo, JT Kunjappu, J Zhou… - Chemistry of …, 2007 - ACS Publications
… ), perhydrofluorene (PHF), and perhydropyrene (PHPY) are examined as potential second- and third-generation immersion fluids. The use of perhydropyrene, which possesses a high …
Number of citations: 28 pubs.acs.org
J Shen, CW Curtis - 1995 - osti.gov
… The model donor used was perhydropyrene and the model … of perhydropyrene had increased the total amount of hydrogen being accepted by anthracene, while excess perhydropyrene …
Number of citations: 1 www.osti.gov
PE Savage, S Ratz, J Díaz - Industrial & engineering chemistry …, 1997 - ACS Publications
… decane, perhydropyrene, and methylene perhydropyrene. These … perhydropyrene plus decene for DPP), the methylene perhydroarene plus a C n - 1 alkane (methylene perhydropyrene …
Number of citations: 7 pubs.acs.org
J López-Gejo, JT Kunjappu, J Zhou… - Advances in Resist …, 2007 - spiedigitallibrary.org
… ), perhydrofluorene (PHF) and perhydropyrene (PHPY) are examined as potential second and third generation immersion fluids. The use of perhydropyrene, which possesses a high …
Number of citations: 13 www.spiedigitallibrary.org
H Miyaoka, Y Okubo, M Muroi, H Mitome… - Chemistry …, 2011 - journal.csj.jp
… This synthesis involves the synthesis of a perhydropyrene … of all-transperhydropyrene derivative by the sequential … Construction of the perhydropyrene skeleton was performed …
Number of citations: 16 www.journal.csj.jp

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